molecular formula C20H22BNO2 B12099173 2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole

2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole

Katalognummer: B12099173
Molekulargewicht: 319.2 g/mol
InChI-Schlüssel: PCSLLUIHMLJDRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenyl group that is further connected to an indole moiety. Boronic esters are known for their versatility in organic synthesis, particularly in cross-coupling reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The compound can be reduced to remove the boronic ester group.

    Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of boronic acid derivatives.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of biaryl compounds in Suzuki-Miyaura reactions.

Wissenschaftliche Forschungsanwendungen

2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Wirkmechanismus

The mechanism of action of 2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole primarily involves its role as a boronic ester. In cross-coupling reactions, the boronic ester group interacts with palladium catalysts to form a palladium-boron complex. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved depend on the specific reaction and application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole is unique due to its indole moiety, which imparts additional reactivity and potential biological activity. This makes it a valuable compound in both synthetic chemistry and pharmaceutical research.

Eigenschaften

Molekularformel

C20H22BNO2

Molekulargewicht

319.2 g/mol

IUPAC-Name

2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole

InChI

InChI=1S/C20H22BNO2/c1-19(2)20(3,4)24-21(23-19)16-10-7-9-14(12-16)18-13-15-8-5-6-11-17(15)22-18/h5-13,22H,1-4H3

InChI-Schlüssel

PCSLLUIHMLJDRI-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC4=CC=CC=C4N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.